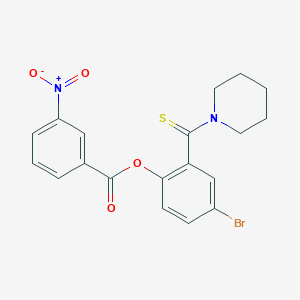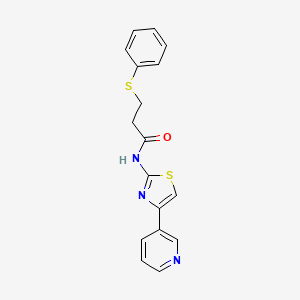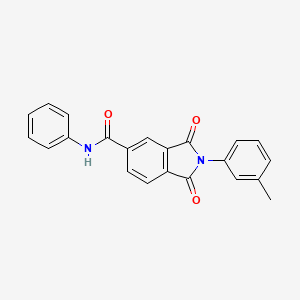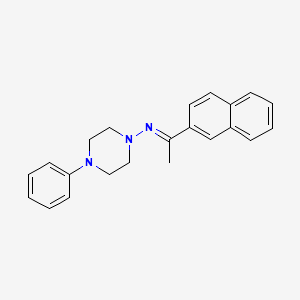
4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- est un composé chimique de formule moléculaire
- Il contient un atome de brome, un cycle pipéridine, un groupe carbonothioyl et une portion nitrobenzoate.
- La structure du composé est caractérisée par ses divers groupes fonctionnels, qui contribuent à sa réactivité et à ses applications potentielles.
3-nitrobenzoate de 4-bromo-2-(piperidin-1-ylcarbonothioyl)phényle: C19H18BrNO2S
.Méthodes De Préparation
Voies de synthèse: Une voie de synthèse implique le couplage de Suzuki–Miyaura, une réaction puissante de formation de liaison carbone-carbone.
Conditions de réaction: La réaction se produit généralement dans un solvant (par exemple, DMF ou THF) avec une base (par exemple, K2CO3) et un catalyseur au palladium (par exemple, Pd(PPh3)4).
Production industrielle: Bien que les méthodes industrielles spécifiques puissent varier, le couplage de Suzuki–Miyaura est adaptable à la production à grande échelle.
Analyse Des Réactions Chimiques
Réactions: Le composé peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants: Pour l'oxydation, des réactifs comme KMnO4 ou H2O2 peuvent être utilisés. La réduction peut impliquer LiAlH4 ou NaBH4. Les réactions de substitution peuvent se produire avec des nucléophiles (par exemple, les amines).
Produits principaux: Ces réactions donnent des dérivés du composé, tels que des cycles phényles substitués ou des portions pipéridine modifiées.
Applications de la recherche scientifique
Chimie: Les chercheurs explorent sa réactivité dans les réactions de couplage croisé et comme élément constitutif de molécules plus complexes.
Biologie: Les caractéristiques structurelles du composé peuvent être pertinentes dans la découverte de médicaments ou la bioconjugaison.
Médecine: Les investigations sur ses propriétés pharmacologiques pourraient conduire à des applications thérapeutiques potentielles.
Industrie: Son utilisation en science des matériaux ou en synthèse de produits chimiques fins est un domaine d'intérêt.
Mécanisme d'action
- Le mécanisme d'action du composé dépend de son application spécifique. Par exemple, s'il est utilisé comme candidat médicament, il peut interagir avec des cibles moléculaires spécifiques (par exemple, des enzymes, des récepteurs) ou moduler les voies cellulaires.
Applications De Recherche Scientifique
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and carbothioyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires: D'autres bromures d'aryle, dérivés de la pipéridine et nitrobenzoates partagent certaines caractéristiques.
Unicité: La combinaison du brome, de la pipéridine et des groupes nitrobenzoate distingue ce composé.
Propriétés
Formule moléculaire |
C19H17BrN2O4S |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C19H17BrN2O4S/c20-14-7-8-17(16(12-14)18(27)21-9-2-1-3-10-21)26-19(23)13-5-4-6-15(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2 |
Clé InChI |
DSJDMXWIGQCMNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11661623.png)
![(5E)-1-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661629.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11661631.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11661638.png)
![[(5E)-5-(3-ethoxy-4-{[(3-nitrophenyl)carbonyl]oxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11661650.png)

![3-(2-chlorophenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661659.png)
![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)

![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661695.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-3-carboxamide (non-preferred name)](/img/structure/B11661705.png)
